4-Bromo-2-fluoro-N-methylbenzamide-d3

Isotope dilution mass spectrometry LC-MS/MS quantification Internal standard selection

4-Bromo-2-fluoro-N-methylbenzamide-d3 (CAS 2222580-35-8) is the stable isotope-labeled (deuterated) analog of 4-bromo-2-fluoro-N-methylbenzamide, featuring a trideuteriomethyl (-N-CD3) group in place of the standard N-methyl substituent. With a molecular formula of C₈H₄D₃BrFNO and a molecular weight of 235.07 g/mol (Δ +3.02 Da versus the non-deuterated parent at 232.05 g/mol), this compound belongs to the class of halogenated benzamide derivatives that serve as critical synthetic intermediates in the preparation of Enzalutamide (MDV 3100), a second-generation androgen receptor antagonist used for treating metastatic castration-resistant prostate cancer.

Molecular Formula C₈H₄D₃BrFNO
Molecular Weight 235.07
Cat. No. B1152918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-N-methylbenzamide-d3
Molecular FormulaC₈H₄D₃BrFNO
Molecular Weight235.07
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-fluoro-N-methylbenzamide-d3: Deuterated Enzalutamide Intermediate and Analytical Reference Standard for LC-MS Quantification


4-Bromo-2-fluoro-N-methylbenzamide-d3 (CAS 2222580-35-8) is the stable isotope-labeled (deuterated) analog of 4-bromo-2-fluoro-N-methylbenzamide, featuring a trideuteriomethyl (-N-CD3) group in place of the standard N-methyl substituent . With a molecular formula of C₈H₄D₃BrFNO and a molecular weight of 235.07 g/mol (Δ +3.02 Da versus the non-deuterated parent at 232.05 g/mol), this compound belongs to the class of halogenated benzamide derivatives that serve as critical synthetic intermediates in the preparation of Enzalutamide (MDV 3100), a second-generation androgen receptor antagonist used for treating metastatic castration-resistant prostate cancer . The compound is supplied as an off-white solid with a certified purity of 98% and is primarily utilized as an analytical reference standard for HPLC method development, LC-MS/MS internal standardization, and impurity profiling in pharmaceutical quality control workflows .

Why 4-Bromo-2-fluoro-N-methylbenzamide-d3 Cannot Be Replaced by Its Non-Deuterated Analog or Structural Isomers in Quantitative Analytical Workflows


Substituting a deuterated internal standard such as 4-bromo-2-fluoro-N-methylbenzamide-d3 with a non-deuterated structural analog (e.g., the parent compound, CAS 749927-69-3, or the regioisomer 2-bromo-4-fluoro-N-methylbenzamide) introduces systematic quantitation errors arising from differential extraction recovery, ionization efficiency, and chromatographic retention behavior [1]. While stable isotopically labeled (SIL) internal standards are widely acknowledged as the gold standard for quantitative LC-MS/MS bioanalysis, deuterated analogs specifically offer near-identical physicochemical properties to the target analyte—including co-elution, matched ionization response, and equivalent matrix effect compensation—yielding internal standard-normalized matrix factors within 0.97–1.03 and inter-assay precision (CV) of 2.5–12.5%, which structural analogs cannot consistently achieve across diverse biological matrices [2]. This compound's +3 Da mass shift (N-CD3 vs. N-CH3) exceeds the minimum recommended +3 Da threshold for avoiding interference from natural-abundance ¹³C isotopes in isotope dilution mass spectrometry, a design criterion that non-deuterated alternatives inherently fail to satisfy .

4-Bromo-2-fluoro-N-methylbenzamide-d3: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Mass Spectrometric Differentiation: +3.02 Da Isotopic Shift Enables Unambiguous SRM/MRM Channel Separation from Non-Deuterated Analyte

The target compound 4-bromo-2-fluoro-N-methylbenzamide-d3 (MW 235.07 g/mol, C₈H₄D₃BrFNO) possesses a molecular weight precisely +3.02 Da heavier than its non-deuterated parent 4-bromo-2-fluoro-N-methylbenzamide (MW 232.05 g/mol, C₈H₇BrFNO), corresponding to the substitution of three hydrogen atoms by deuterium on the N-methyl group [1]. In the context of isotope dilution mass spectrometry (IDMS), a minimum mass difference of +3 Da between the internal standard and the target analyte is recommended to avoid spectral overlap from natural-abundance ¹³C isotopologues of the analyte (approximately 1.1% per carbon atom), which would otherwise contribute to the internal standard channel and cause systematic positive bias . The non-deuterated parent compound or a structural regioisomer such as 2-bromo-4-fluoro-N-methylbenzamide (CAS 923138-87-8, MW 232.05 g/mol) exhibits zero mass offset from the analyte and therefore cannot provide a spectrally distinct MS/MS transition, precluding their use as internal standards in quantitative LC-MS/MS assays [2].

Isotope dilution mass spectrometry LC-MS/MS quantification Internal standard selection

Isotopic Purity Specification: ≥98% Deuterium Incorporation Minimizes Residual Unlabeled Analyte Interference in Calibration Curves

The target compound is supplied with a certified chemical purity of 98% (HPLC) and isotopic enrichment (atom% D) consistent with the industry-standard ≥98% threshold for deuterated internal standards used in quantitative bioanalysis . High isotopic purity is critical because residual non-deuterated (d0) species in the internal standard preparation contribute to the analyte channel in LC-MS/MS, artificially elevating the measured analyte-to-internal-standard ratio and degrading the lower limit of quantification (LLOQ) [1]. In contrast, laboratories attempting to use in-house synthesized or lower-purity deuterated analogs often encounter isotopic purities as low as 90–95 atom% D, resulting in cross-contribution of 5–10% from the internal standard channel to the analyte channel and precluding accurate quantification at trace levels [2]. The 98% isotopic purity specification ensures that cross-contribution is held below 2%, preserving calibration linearity (r² ≥ 0.99) across the analytical range [1].

Isotopic enrichment Calibration linearity Reference standard certification

Chromatographic Co-Elution and Matrix Effect Compensation: Deuterated d3 Analog Matches Parent Analyte Retention Within 0.05 min, Versus Structural Analogs That Differ by ≥0.3 min

Stable isotope-labeled internal standards, including 4-bromo-2-fluoro-N-methylbenzamide-d3, exhibit near-identical reversed-phase chromatographic retention to their non-deuterated analyte due to the minimal perturbation of hydrophobicity upon N-CD3 substitution (computed XLogP3 for the non-deuterated parent = 2.0; estimated ΔXLogP3 for d3 < 0.02 units) [1]. This near-co-elution (Δ retention time typically < 0.05 min) ensures that both the internal standard and the analyte experience identical matrix-induced ion suppression or enhancement within the electrospray ionization source, enabling effective internal standard-normalized matrix factor correction to within 0.97–1.03 [2]. In contrast, structural analog internal standards (e.g., regioisomeric 2-bromo-4-fluoro-N-methylbenzamide) or non-halogenated benzamide derivatives exhibit significantly different retention behavior (Δ retention time ≥ 0.3 min under typical gradient conditions) due to altered LogP, resulting in differential matrix effect exposure and quantitative bias ranging from −38% to +25% in biological extracts [3].

Matrix effect correction Chromatographic co-elution Ion suppression/enhancement

Regulatory-Ready Identity: Certified as Enzalutamide Impurity 13 (Impurity B) Reference Standard with Full Characterization Data Package

4-Bromo-2-fluoro-N-methylbenzamide (non-deuterated) is officially designated as Enzalutamide Impurity 13 (also referred to as Impurity B) and is listed among 13 potential process-related impurities identified from the Enzalutamide synthetic route and quantified using validated reversed-phase HPLC methods . The deuterated d3 analog is supplied with a full characterization data package including NMR, HPLC, and MS spectral data with a Certificate of Analysis (CoA) compliant with regulatory guidelines for reference standards used in ANDA/DMF submissions [1]. In a comprehensive impurity profiling study by Zhou et al. (2018), two validated HPLC methods were developed for quantifying all 13 potential impurities in Enzalutamide bulk substance, with the non-deuterated Impurity 13 reliably separated and detected . The availability of the deuterated isotopologue as a co-certified reference standard enables direct isotope dilution quantification of this specific impurity in Enzalutamide active pharmaceutical ingredient (API), whereas alternative deuterated Enzalutamide standards (e.g., Enzalutamide-d6, Enzalutamide-d3) are structurally distinct and cannot serve as internal standards for Impurity 13 quantification due to mismatched retention and ionization behavior .

Pharmaceutical impurity profiling Enzalutamide quality control Regulatory reference standard

Optimal Application Scenarios for 4-Bromo-2-fluoro-N-methylbenzamide-d3 Based on Quantified Differentiation Evidence


LC-MS/MS Quantification of Residual 4-Bromo-2-fluoro-N-methylbenzamide (Impurity 13) in Enzalutamide API Batches by Isotope Dilution

In pharmaceutical QC laboratories performing Enzalutamide API release testing per ICH Q3A guidelines, 4-bromo-2-fluoro-N-methylbenzamide-d3 is employed as the isotope dilution internal standard for quantifying residual Impurity 13. The +3.02 Da mass shift enables a fully resolved SRM transition free from ¹³C cross-talk [1], while near-identical chromatographic retention (< 0.05 min Δ) ensures matched matrix effect compensation within ±3% [2]. This application directly leverages the compound's certification as a regulatory reference standard with full CoA documentation .

Method Development and Validation of HPLC-UV and LC-MS/MS Methods for Enzalutamide Impurity Profiling

Analytical method development scientists use 4-bromo-2-fluoro-N-methylbenzamide-d3 as a retention time marker and system suitability standard during HPLC method development for Enzalutamide impurity profiling. The compound's well-characterized properties—melting point of 125–129 °C (non-deuterated parent), LogP of approximately 2.0—enable predictable chromatographic behavior on C18 reversed-phase columns [1]. The deuterated standard's ≥98% purity and isotopic enrichment ensure that system suitability parameters (resolution, tailing factor, plate count) are assessed against a certified reference, supporting method validation per ICH Q2(R1) requirements [2].

Pharmacokinetic and Metabolic Tracing Studies of Enzalutamide and Its Synthetic Intermediates

In preclinical DMPK studies investigating the metabolic fate of Enzalutamide synthetic intermediates, 4-bromo-2-fluoro-N-methylbenzamide-d3 serves as a stable isotope-labeled tracer that can be differentiated from endogenous or administered non-deuterated compound by LC-MS/MS. The N-CD3 labeling strategy positions deuterium at a metabolically stable carbon-bound site (amide N-methyl), minimizing the risk of in vivo H/D exchange compared to O- or S-deuterated analogs [1]. The compound's structural identity as the direct synthetic precursor to the key intermediate 2-(3-fluoro-4-methylcarbamoyl-phenylamino)-2-methyl-propionic acid [2] makes it uniquely relevant for reaction monitoring and yield optimization in process chemistry development of Enzalutamide .

Cross-Validation of Non-Isotopic Internal Standard Methods Against the SIL-IS Gold Standard

Bioanalytical laboratories seeking to validate a lower-cost structural analog internal standard method against the regulatory gold standard can use 4-bromo-2-fluoro-N-methylbenzamide-d3 as the reference SIL-IS for method cross-validation. By comparing accuracy, precision, and matrix effect data generated with a structural analog IS (e.g., 2-bromo-4-fluoro-N-methylbenzamide) against data obtained using the deuterated d3 IS, laboratories can quantitatively assess the bias introduced by non-isotopic standardization—typically revealing −38% to +25% bias with structural analogs versus ±3% with the d3 SIL-IS—in accordance with the comparative framework established by Stokvis et al. (2005) [1].

Quote Request

Request a Quote for 4-Bromo-2-fluoro-N-methylbenzamide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.